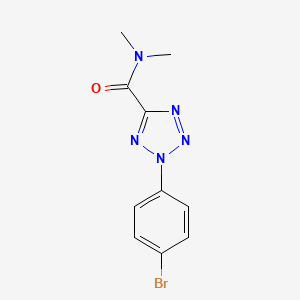

2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide" is a derivative of tetrazole, which is a class of synthetic heterocyclic organic compounds, featuring a 5-member ring of four nitrogen atoms and one carbon atom. Tetrazole derivatives are known for their various biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of tetrazole derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related compounds has been reported where intermediates such as 3-aminothiophene-2-carboxamide are reacted with different reagents to produce a series of tetrazole derivatives . Although the exact synthesis of "this compound" is not detailed in the provided papers, similar synthetic routes may be employed, involving condensation reactions and the use of sodium azide for the introduction of the tetrazole moiety.

Molecular Structure Analysis

The molecular structure of tetrazole derivatives is characterized by the presence of the tetrazole ring. X-ray crystallography can be used to determine the structure and analyze intermolecular interactions, such as hydrogen bonding and π-interactions, which are crucial for the stability of the crystal packing . While the specific molecular structure of "this compound" is not provided, it can be inferred that similar interactions may be present, contributing to its solid-state properties.

Chemical Reactions Analysis

Tetrazole derivatives can undergo various chemical reactions, including those involving their amide and halogen functional groups. The presence of a bromine atom in the compound suggests potential for further functionalization through nucleophilic substitution reactions. Additionally, the tetrazole ring itself can participate in reactions due to its high nitrogen content, which can act as a ligand in coordination chemistry or as a leaving group in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. The presence of hydrogen bond donors and acceptors, as well as halogen atoms, can affect properties such as solubility, melting point, and reactivity. The antipyrine-like derivatives reported in one study show that the crystal packing is stabilized by hydrogen bonds and electrostatic energy contributions, which could be similar for "this compound" . Additionally, the physicochemical properties can influence the biological activity of these compounds, as seen in the structure-activity relationship study of related tetrazole derivatives .

Scientific Research Applications

Tetrazole Moiety in Medicinal Chemistry

The tetrazole moiety, including structures like 2-(4-bromophenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide, has garnered attention in medicinal chemistry due to its broad spectrum of biological properties. These properties encompass antitubercular, anticancer, antimalarial, antidiabetic, antifungal, and anti-inflammatory activities. The tetrazole group, acting as a bioisostere for the carboxylic acid group, enhances lipophilicity and bioavailability while reducing drug side effects. Its presence in compounds has been pivotal for the treatment of various diseases, mainly due to improved pharmacokinetic profiles and metabolic stability. This makes tetrazole an important pharmacophore in new drug development, showcasing its versatility and potential in pharmaceutical applications (Patowary, Deka, & Bharali, 2021).

Antitumor Activity of Imidazole Derivatives

Imidazole derivatives, closely related in structure to tetrazole-containing compounds, have shown significant antitumor activity. Compounds reviewed, including derivatives of imidazole and benzimidazole, have progressed through preclinical testing stages, indicating the potential of similar structures like this compound in cancer treatment. These derivatives are not only vital in the search for new antitumor drugs but also offer insights into synthesizing compounds with various biological activities (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Hybrid Molecules for Enhanced Antibacterial Activity

The combination of tetrazole with other antibacterial pharmacophores has been explored to enhance efficacy against both drug-sensitive and drug-resistant bacterial strains. Tetrazole hybrids, such as tetrazole-oxazolidinone, have shown promise in treating acute bacterial infections. This approach underlines the significance of tetrazole scaffolds like this compound in developing novel antibacterial agents with potential utility against a range of pathogenic organisms, including multidrug-resistant strains (Gao, Xiao, & Huang, 2019).

Mechanism of Action

Target of Action

Similar compounds have shown significant antifungal activity againstC. albicans and A. niger .

Mode of Action

Related compounds have been found to exhibit antimicrobial and anticancer activities . These compounds may interact with their targets, leading to changes in cellular processes that result in the inhibition of microbial growth or cancer cell proliferation .

Biochemical Pathways

Similar compounds have been shown to affect various cellular components negatively .

Result of Action

Related compounds have shown promising antimicrobial and anticancer activities .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions .

properties

IUPAC Name |

2-(4-bromophenyl)-N,N-dimethyltetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN5O/c1-15(2)10(17)9-12-14-16(13-9)8-5-3-7(11)4-6-8/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFQQNQHYWMZEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-[(4-Chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2508640.png)

![Methyl 5-[(3-chlorobenzoyl)amino]-2-furoate](/img/structure/B2508641.png)

![6-cyclopropyl-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2508642.png)

![N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}-4-(4-methylphenyl)butanamide](/img/structure/B2508643.png)

![(4'-Methyl-[1,1'-biphenyl]-4-yl)methyl acetate](/img/structure/B2508644.png)

![2-(2-anilino-2-oxoethyl)-N-(sec-butyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2508652.png)

![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2508660.png)

![ethyl 2-(1-(cyclopropylsulfonyl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2508663.png)